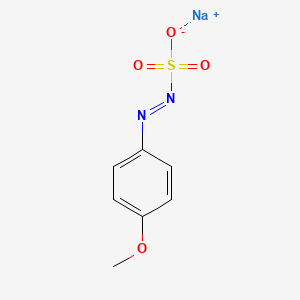

Sodium 4-methoxyphenyldiazosulfonate

Description

Overview of Aryldiazosulfonate Compound Class

Aryldiazosulfonates are a class of organic compounds characterized by the general structure Ar-N=N-SO₃⁻Na⁺, where 'Ar' represents an aryl (aromatic ring) group. These compounds are typically synthesized by reacting an aqueous solution of an aryldiazonium salt with a sulfite (B76179) solution, such as sodium sulfite. google.comnih.gov The reaction is advantageously carried out at a pH value between 7 and 13. google.com

The stability and reactivity of aryldiazosulfonates are influenced by the substituents on the aromatic ring. They are considered valuable intermediates in organic synthesis, for example, in the preparation of arylhydrazines. google.com Research has shown that these compounds, which are often isolated as yellow-orange solids, are shelf-stable but can undergo photochemical reactions. nih.gov Depending on the solvent, light can induce either homolysis of the N–S bond to generate aryl radicals or photoheterolysis to create a reactive aryl cation. nih.gov

Historical Development of Diazosulfonate Research

The history of diazosulfonates is intrinsically linked to the discovery of their precursors, the diazonium salts. In 1858, the German industrial chemist Johann Peter Griess first reported his discovery of the diazotization reaction, which involves treating aromatic amines with nitrous acid to form a new class of compounds: diazonium salts. wikipedia.orgnewworldencyclopedia.orgwikipedia.orggettyimages.com This breakthrough was a pivotal moment in organic chemistry, laying the groundwork for the synthesis of a vast array of aromatic compounds. researchgate.netnsf.gov

Griess's work on diazotization and the subsequent reactions of diazonium salts, such as coupling reactions, became the foundation for the synthetic azo dye industry. wikipedia.orgresearchgate.net The development of methods to prepare diazosulfonates from these diazonium salt intermediates followed, expanding the synthetic utility of this chemistry. While diazonium salts themselves can be unstable and even explosive under certain conditions, converting them into derivatives like diazosulfonates offered pathways to more stable, isolable intermediates for further chemical transformations. mpg.de

Academic Significance of Sodium 4-Methoxyphenyldiazosulfonate in Chemical Studies

This compound is distinguished by the presence of a methoxy (B1213986) (-OCH₃) group at the para-position of the phenyl ring. This electron-donating group influences the electronic properties of the entire molecule, affecting the stability and reactivity of the diazosulfonate moiety.

In synthetic chemistry, the yield for the preparation of the diazosulfonate from p-methoxybenzenediazonium chloride has been reported to be as high as 80%, which is significantly better than for many other substituted aryldiazosulfonates. google.com This high yield makes it an efficient precursor for subsequent reactions.

Recent academic research has highlighted the potential of the diazosulfonate functional group in advanced applications. For instance, a novel cleavable diazosulfonate has been developed as a two-photon initiator for 3D printing of hydrogel constructs containing living cells. rsc.org This demonstrates the modern relevance of this compound class in the field of materials science and biofabrication, where precise, light-initiated reactions are required. The study of specific derivatives like this compound contributes to the broader understanding of how substituent effects can be tuned for such specialized applications.

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₇N₂NaO₄S |

| Molecular Weight | 238.2 g/mol |

| Synonyms | Sodium p-methoxybenzenediazosulfonate, (E)-(4-methoxyphenyl)diazenesulfonic acid sodium salt |

| CAS Number | 68555-97-5 |

Structure

3D Structure of Parent

Properties

CAS No. |

85518-82-7 |

|---|---|

Molecular Formula |

C7H7N2NaO4S |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

sodium;N-(4-methoxyphenyl)iminosulfamate |

InChI |

InChI=1S/C7H8N2O4S.Na/c1-13-7-4-2-6(3-5-7)8-9-14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

KGVCKOLMXFFRDV-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)N=NS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Aryldiazosulfonates

Classical Diazo Coupling Reactions

The cornerstone of aryldiazosulfonate synthesis is the classical diazo coupling reaction. This process involves the reaction of an aryl diazonium salt with a sulfite (B76179), leading to the formation of the corresponding aryldiazosulfonate.

The fundamental reaction for the preparation of Sodium 4-methoxyphenyldiazosulfonate involves the coupling of a 4-methoxybenzenediazonium (B1197204) salt with a sulfite source, typically sodium sulfite. The diazonium salt acts as an electrophile, and the sulfite ion acts as a nucleophile in this reaction. The general scheme for this reaction is the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with a sulfite.

The process typically begins with the diazotization of an aromatic primary amine. In the case of this compound, the precursor is p-anisidine (B42471) (4-methoxyaniline). This reaction is carried out in the presence of a nitrous acid source, usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Once the 4-methoxybenzenediazonium salt is formed, it is then reacted with an aqueous solution of a sulfite, such as sodium sulfite. This coupling reaction results in the formation of the sodium aryldiazosulfonate. The product often precipitates from the reaction mixture and can be isolated by filtration.

The formation of this compound is significantly influenced by several reaction parameters. Careful control of these parameters is crucial for maximizing yield and purity.

pH: The pH of the reaction medium plays a critical role in both the diazotization and the coupling steps. Diazotization is performed in a strongly acidic medium to generate the necessary nitrous acid and to stabilize the diazonium salt. However, the subsequent coupling reaction with the sulfite is favored under neutral to slightly alkaline conditions. The control of pH is therefore a key factor in the successful synthesis of aryldiazosulfonates.

Reactant Concentration: The concentration of the reactants can affect the reaction rate and the solubility of the product. Higher concentrations may lead to faster reaction rates but can also result in precipitation issues and potential side reactions. Careful optimization of reactant concentrations is necessary to achieve a balance between reaction efficiency and product quality.

Stirring and Mixing: Effective mixing is important, especially during the addition of the sulfite solution to the diazonium salt solution. researchgate.net Good agitation ensures uniform distribution of the reactants, which can lead to the formation of smaller, more uniform particles of the precipitated product. jongia.com This can improve the purity and ease of isolation of the final compound.

| Parameter | Optimal Conditions | Rationale |

| Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt intermediate. google.com |

| pH (Diazotization) | Strongly Acidic | Facilitates the in situ generation of nitrous acid and stabilizes the diazonium salt. |

| pH (Coupling) | Neutral to Slightly Alkaline | Promotes the nucleophilic attack of the sulfite ion on the diazonium salt. |

| Mixing | Vigorous Stirring | Ensures homogeneity, leading to more uniform product precipitation and higher purity. researchgate.netjongia.com |

Generation of Precursor Diazonium Salts

The synthesis of aryldiazosulfonates is contingent on the successful formation of the precursor aryl diazonium salt. This is a critical step that has been the subject of considerable research to improve efficiency and safety.

The most common method for generating aryl diazonium salts is the in situ diazotization of a primary aromatic amine. For the synthesis of this compound, the starting material is p-anisidine. quora.com The reaction is typically carried out by dissolving the p-anisidine in a mineral acid, such as hydrochloric acid, and then adding an aqueous solution of sodium nitrite at a low temperature. quora.com

The nitrous acid required for the reaction is generated in situ from the sodium nitrite and the excess mineral acid. The resulting 4-methoxybenzenediazonium chloride is then used directly in the subsequent coupling reaction without isolation. This in situ approach is favored due to the inherent instability of many diazonium salts in their solid form. The methoxy (B1213986) group in p-anisidine is an electron-donating group, which can facilitate the diazotization reaction.

While the use of sodium nitrite and a mineral acid is the most prevalent method for diazotization, alternative reagents and conditions have been developed to address certain limitations, such as the formation of inorganic salts as byproducts.

One notable alternative is the use of nitrosylsulfuric acid . This reagent can be prepared by dissolving sodium nitrite in concentrated sulfuric acid. Nitrosylsulfuric acid is a powerful diazotizing agent and is particularly useful for the diazotization of weakly basic amines that are difficult to diazotize under standard aqueous conditions.

Other alternative methods aim to create "greener" synthesis pathways. For instance, the use of solid-supported reagents or carrying out the reaction under solvent-free conditions can reduce the environmental impact of the synthesis. Research into these alternative methods is ongoing, with the goal of developing more sustainable and efficient processes for the preparation of diazonium salts. The use of p-toluenesulfonic acid in solid-state reactions has also been explored as a way to avoid strong inorganic acids.

| Reagent | Conditions | Advantages | Disadvantages |

| Sodium Nitrite / HCl | 0-5 °C, Aqueous | Well-established, readily available reagents. | Forms inorganic salt byproducts. |

| Nitrosylsulfuric Acid | Concentrated H₂SO₄ | Effective for weakly basic amines. | Requires handling of concentrated sulfuric acid. |

| p-Toluenesulfonic Acid | Solid-state/Grinding | "Green" approach, avoids strong mineral acids. | May not be as universally applicable. |

Optimization of Synthetic Pathways for Enhanced Yields

The optimization of synthetic pathways for aryldiazosulfonates is a continuous effort in chemical process development, aiming to maximize product yield and purity while minimizing costs and environmental impact.

Several strategies can be employed to enhance the yield of this compound. One key aspect is the precise control of the reaction parameters discussed earlier, such as temperature and pH. Maintaining the temperature of the diazotization reaction below 5 °C is critical to prevent the degradation of the diazonium salt.

The order of addition of reagents can also influence the outcome of the reaction. For instance, adding the diazonium salt solution to the sulfite solution can sometimes lead to better results than the reverse addition. This is because it can prevent localized high concentrations of the diazonium salt, which could lead to side reactions.

Furthermore, the use of continuous flow reactors is an emerging strategy for the synthesis of diazonium salts and their subsequent coupling reactions. arkat-usa.org Flow chemistry offers several advantages over traditional batch processes, including better temperature control, improved mixing, and enhanced safety due to the small reaction volumes. These factors can contribute to higher yields and more consistent product quality.

"Green chemistry" principles are also being applied to optimize these synthetic pathways. This includes the use of less hazardous solvents, the development of catalytic methods to reduce the amount of reagents needed, and the design of processes that generate less waste. researchgate.netnih.govscielo.brmdpi.com For example, the use of solid acid catalysts can simplify the work-up procedure and allow for the recycling of the catalyst. researchgate.net

Chemical Reactivity and Transformation Pathways of Aryldiazosulfonates

Photochemical Transformations

The absorption of light energy by aryldiazosulfonates triggers distinct photochemical processes. These transformations include reversible isomerization and irreversible decomposition, which can proceed through competing radical or ionic mechanisms. The surrounding chemical environment, particularly the solvent, plays a crucial role in directing the outcome of these photoreactions.

Similar to other azo compounds like azobenzenes, aryldiazosulfonates can undergo photoisomerization around the nitrogen-nitrogen double bond (N=N). nih.gov The molecule typically exists in a more stable trans (E) configuration. Upon irradiation with light of a suitable wavelength, typically in the UV-A range (320–350 nm), the trans isomer can be converted to the less stable cis (Z) isomer. nih.gov This process is reversible; the cis isomer can revert to the trans form upon irradiation with light of a different wavelength (e.g., 400–450 nm) or through thermal relaxation. nih.gov

This isomerization induces a significant change in molecular geometry. The distance between the carbon atoms at the 4 and 4' positions of the aromatic rings in azobenzene, for instance, decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov This geometric change alters the molecule's physical properties, including its dipole moment and absorption spectrum. nih.gov The trans isomer is generally less polar than the cis isomer. nih.gov The interconversion between these two states allows aryldiazosulfonates to function as molecular switches, where their properties can be controlled by external light stimuli. nih.gov

Beyond reversible isomerization, the absorption of light can provide sufficient energy to induce the irreversible decomposition of aryldiazosulfonates. This decomposition can proceed through two competing pathways: a homolytic cleavage resulting in radical species or a heterolytic cleavage leading to ionic intermediates. nih.gov The preferred mechanism is heavily influenced by the reaction medium. nih.gov

In the case of arylazo sulfonates, photoinduced decomposition involves the cleavage of the nitrogen-sulfur (N–S) bond. nih.gov The nature of this cleavage dictates whether aryl radicals or aryl cations are generated as the key reactive intermediates.

In organic solvents, the photochemical decomposition of arylazo sulfonates predominantly follows a radical pathway. nih.gov This process is initiated by the light-induced homolytic cleavage of the N–S bond, which generates an aryldiazenyl radical. This radical species is unstable and rapidly loses a molecule of dinitrogen (N₂) to form a highly reactive aryl radical. nih.gov

Once formed, the 4-methoxyphenyl (B3050149) radical can engage in various reactions. A common fate for this radical is hydrogen atom abstraction from the solvent, leading to the formation of the corresponding arene (in this case, anisole). nih.gov Aryl radicals are versatile intermediates in organic synthesis and can be used for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.govrsc.org

In contrast to the radical pathway observed in organic media, the photodecomposition of arylazo sulfonates in neat water proceeds through an ionic mechanism. nih.gov The highly polar nature of water facilitates an efficient photoheterolysis of the N–S bond. This heterolytic cleavage results in the formation of a reactive aryl cation (in this case, the 4-methoxyphenyl cation) and a sulfonate anion. nih.gov

Aryl cations are highly reactive electrophiles. mdpi.com In an aqueous environment, the 4-methoxyphenyl cation will readily react with water, acting as a nucleophile, to form the corresponding phenol (B47542) (4-methoxyphenol). arkat-usa.orgnih.gov The formation of aryl cations from the decomposition of aryldiazonium salts is a well-established method for generating these high-energy intermediates. mdpi.com

The solvent is a determining factor in the photodecomposition pathway of arylazo sulfonates, dictating the balance between radical and ionic mechanisms. nih.gov This selectivity arises from the different abilities of solvents to stabilize the intermediates formed during homolytic versus heterolytic bond cleavage.

In organic solvents or aqueous organic mixtures (e.g., isopropanol/water or THF/water), the homolytic cleavage of the N–S bond is favored, leading to the generation of aryl radicals. nih.gov These radicals subsequently abstract hydrogen from the solvent to yield arenes. In contrast, in neat water, the radical pathway is suppressed, and the reaction shifts efficiently toward photoheterolysis, generating aryl cations that are then trapped by water to form phenols. nih.gov

The influence of the solvent on the product distribution from the photodecomposition of various arylazo sulfonates is summarized in the table below.

| Arylazo Sulfonate Precursor | Solvent | Major Product | Yield (%) | Pathway |

| Sodium 4-chlorophenyldiazosulfonate | THF/H₂O (9:1) | Chlorobenzene | >98 | Radical |

| Sodium 4-cyanophenyldiazosulfonate | iPrOH/H₂O (9:1) | Benzonitrile | 92 | Radical |

| Sodium 4-nitrophenyldiazosulfonate | THF/H₂O (9:1) | Nitrobenzene | >98 | Radical |

| Generic Arylazo Sulfonate | Neat Water | Aryl Cation -> Phenol | - | Ionic |

This table is based on data for various substituted arylazo sulfonates, illustrating the general trend of solvent influence on the reaction pathway as described in the cited research. nih.gov

Photoinduced Decomposition Mechanisms: Radical vs. Ionic Pathways

Thermal Decomposition Studies

While photochemical pathways are prominent, aryldiazosulfonates can also decompose under thermal conditions. The thermal decomposition of related diazo compounds often involves the loss of dinitrogen gas to form reactive intermediates. mdpi.com For aryldiazosulfonates, heating can lead to the cleavage of the C-N or N-S bonds. The stability of these compounds is a critical factor, and the decomposition temperature can vary significantly based on the molecular structure and the presence of substituents on the aromatic ring. mdpi.com The process typically results in the formation of sulfates and other degradation products, driven by the thermodynamic favorability of releasing stable molecules like nitrogen gas. utwente.nl

Kinetics of Thermal Decomposition in Solution

Comparative Thermal Stability of Aryldiazosulfonate Derivatives

The thermal stability of aryldiazosulfonate derivatives is significantly influenced by the electronic effects of the substituents on the aryl ring. at.ua Generally, the stability of these compounds is a key consideration for their safe handling and application in synthesis. nih.gov Studies on variously substituted phenyl diazoacetates show a wide range of onset decomposition temperatures, from 75 °C to 160 °C. nih.gov

For aryldiazonium salts, electron-donating groups can impact stability. A study comparing substituted diazonium salts showed that the electron-rich para-methoxy substituted diazonium salt degrades at a lower temperature (140 °C) compared to other derivatives. whiterose.ac.uk Conversely, electron-withdrawing groups can sometimes increase stability. at.ua The position of the substituent also plays a role; ortho-substituted compounds can be less thermally stable than their meta or para counterparts, potentially due to steric hindrance that disrupts the conjugation of the aryl ring with the diazo group. at.ua

Below is a table comparing the initial decomposition temperatures of various substituted aryldiazonium salts, which provides insight into the expected behavior of the corresponding diazosulfonates.

| Substituent on Phenyl Ring | Initial Decomposition Temperature (°C) |

| p-Methoxy | 140 |

| p-Bromo | 140 |

| p-Nitro | 150 |

| m-Chloro | >200 |

This data is derived from studies on aryldiazonium salts and serves as a relative indicator for aryldiazosulfonate stability. whiterose.ac.uk

Dissociation and Equilibrium Phenomena in Aqueous Solutions

When dissolved in water, aryldiazosulfonates participate in several equilibrium processes. A key equilibrium is the dissociation into an aryldiazonium ion and a sulfite (B76179) ion. This equilibrium is fundamental to the subsequent reactivity of the compound, particularly in coupling reactions.

Furthermore, aryldiazosulfonates can exist as syn-(cis) and anti-(trans) isomers. The initial product of the reaction between a diazonium salt and a sulfite is typically the less stable syn-form, which then rearranges to the more stable anti-form. google.com This isomerization is a crucial aspect of their chemistry in solution.

The aqueous solution chemistry is also governed by acid-base equilibria. ufl.eduyoutube.combu.edulibretexts.org The aryldiazonium ion itself can react with water, which is an amphoteric molecule capable of acting as both an acid and a base. youtube.comlibretexts.org In solutions of varying pH, the diazonium ion can exist in equilibrium with its corresponding diazohydroxide (Ar-N=N-OH). researchgate.net At alkaline pH, the diazohydroxide can be deprotonated to form a diazoate anion (Ar-N=N-O⁻). libretexts.orglibretexts.org The pKa for the phenyldiazoic acid, for example, is approximately 7. libretexts.orglibretexts.org These equilibria are pH-dependent and influence the concentration of the reactive diazonium electrophile. libretexts.org

Nucleophilic Reactivity and Subsequent Coupling Reactions

Aryldiazosulfonates serve as a source for aryldiazonium ions, which are highly reactive electrophiles. csbsju.edu Their primary and most significant reaction is azo coupling, an electrophilic aromatic substitution where the diazonium ion attacks an activated aromatic ring, such as a phenol or an aniline (B41778). csbsju.edunumberanalytics.comwikipedia.org This reaction results in the formation of brightly colored azo compounds, which are widely used as dyes. csbsju.eduwikipedia.org The reactivity is pH-dependent; phenolic compounds couple more effectively in mildly alkaline conditions, which increases the concentration of the more nucleophilic phenoxide ion, while amines couple in slightly acidic conditions. libretexts.org

Exploration of Coupling Product Diversity

The diversity of products accessible through azo coupling reactions is vast, stemming from the wide range of possible coupling partners. youtube.com Aryldiazonium ions generated from precursors like Sodium 4-methoxyphenyldiazosulfonate can react with various nucleophiles. libretexts.orgyoutube.comyoutube.com

Classic examples of coupling partners include:

Phenols: Reaction with phenol in a basic solution yields p-hydroxyazobenzene, an orange dye. youtube.comlibretexts.org

Naphthols: β-Naphthol couples to produce intense orange-red dyes. wikipedia.orglibretexts.org

Aromatic Amines: Aniline and its derivatives, such as N,N-dimethylaniline, are effective coupling partners, leading to products like aniline yellow and methyl orange, respectively. wikipedia.orgyoutube.com

The following table showcases some of the diverse products that can be synthesized from the coupling of an aryldiazonium salt.

| Diazonium Source | Coupling Partner | Product Name | Product Color |

| Benzenediazonium chloride | Phenol | p-Hydroxyazobenzene | Orange |

| Benzenediazonium chloride | Aniline | Aniline Yellow | Yellow |

| Benzenediazonium chloride | β-Naphthol | Sudan I | Intense Orange-Red |

| Sulfanilic acid diazonium salt | N,N-Dimethylaniline | Methyl Orange | Orange |

Intramolecular Rearrangements and Cyclization Mechanisms

Beyond intermolecular coupling, aryldiazo compounds can undergo intramolecular reactions, particularly rearrangements and cyclizations. The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. manchester.ac.uk This reaction is a powerful tool for synthesizing complex heterocyclic structures. manchester.ac.ukrsc.orgresearchgate.net While the classic Smiles rearrangement involves an activated, electron-deficient aromatic ring, related radical-mediated versions have also been developed. rsc.org

Cyclization reactions are prominent for ortho-substituted aryldiazonium salts. researchgate.netbeilstein-journals.org For example, ortho-alkynylbenzene diazonium salts can undergo intramolecular cyclization to form cinnoline (B1195905) or indazole derivatives, depending on the specific substituents and reaction conditions. researchgate.net Similarly, 1,2-aryldiamines can be diazotized to form an intermediate diazonium salt that rapidly undergoes intramolecular cyclization to yield benzotriazoles. researchgate.net Although this compound lacks an ortho-substituent capable of these specific cyclizations, the principles demonstrate the broader reactivity patterns of the aryldiazo functional group family. rsc.org

Nucleophilic Participation of the Diazosulfonate Group

The diazosulfonate group in this compound possesses several potential nucleophilic centers, including the oxygen atoms of the sulfonate group and the terminal nitrogen atom of the diazo moiety. A resonance description of diazonium ions, which are in equilibrium with diazosulfonates, indicates that a positive charge is delocalized over both nitrogen atoms. libretexts.org While nucleophilic attack on the carbon of the aryl ring is a common reaction of aryldiazonium salts (acting as electrophiles), the potential for the diazosulfonate group itself to act as a nucleophile is less documented but mechanistically plausible.

The terminal nitrogen atom of the diazonium group can react with strong nucleophiles to form azo compounds. libretexts.org Conversely, the lone pair of electrons on the terminal nitrogen could potentially attack an external electrophile. However, the dominant reactivity of the diazonium group is its role as an excellent leaving group (N₂).

Considering the sulfonate portion of the molecule, the oxygen atoms bear a negative charge and have lone pairs of electrons, making them potential nucleophiles. In principle, these oxygen atoms could attack an electrophilic center, such as an alkyl halide, in a nucleophilic substitution reaction. Such reactivity would be analogous to that of other sulfonate salts. However, in the context of the entire aryldiazosulfonate structure, this nucleophilic character is often overshadowed by the reactivity of the diazo group.

While specific examples of the diazosulfonate group participating as a nucleophile are not extensively reported in the literature, its structural features suggest this possibility. For instance, in reactions with potent electrophiles like Michael acceptors, it is conceivable that one of the oxygen atoms of the sulfonate could initiate a conjugate addition.

| Potential Nucleophilic Center | Potential Electrophile | Plausible Reaction Type | Notes |

| Terminal Nitrogen Atom | Strong Electrophile | Nucleophilic Attack | Generally less favored than the decomposition of the diazonium ion. |

| Sulfonate Oxygen Atoms | Alkyl Halide | Nucleophilic Substitution (SN2-type) | Would result in the formation of a sulfonate ester. |

| Sulfonate Oxygen Atoms | Michael Acceptor | Michael Addition | Conjugate addition to an α,β-unsaturated system. |

Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring chemical reactions in real-time and probing the electronic structure of molecules. thermofisher.com For Sodium 4-methoxyphenyldiazosulfonate, the UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region. These absorptions are attributed to π → π* electronic transitions within the aromatic ring and the diazo group. researchgate.net

The technique is particularly useful for kinetic analysis. thermofisher.com By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or a product over time, the rate of reaction can be determined. For instance, the decomposition of the diazosulfonate can be followed by observing the disappearance of its characteristic absorption peak. As the reaction progresses, the concentration of the species can be directly monitored, providing valuable information on reaction kinetics and mechanism. thermofisher.com The electronic structure of the molecule gives rise to distinct absorption bands; the methoxy (B1213986) group, being an electron-donating group, influences the position and intensity of these bands on the phenyl ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. Through ¹H and ¹³C NMR, the precise connectivity of atoms within the this compound molecule can be confirmed.

While a dedicated spectrum for this specific compound is not detailed in the provided sources, the expected chemical shifts can be reliably predicted based on data from analogous structures, such as 4-methoxystilbene and other aromatic compounds containing methoxy groups. rsc.orgmdpi.comresearchgate.netresearchgate.net

¹H NMR: The proton spectrum would exhibit characteristic signals for the aromatic protons and the methoxy group protons. The protons on the phenyl ring would appear as two distinct doublets in the aromatic region (typically δ 6.8-7.8 ppm) due to the para-substitution pattern. The three protons of the methoxy (-OCH₃) group would appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm. rsc.orgmdpi.com

¹³C NMR: The carbon spectrum provides information on all non-equivalent carbon atoms. Key signals would include the carbon of the methoxy group (around δ 55 ppm), the aromatic carbons (in the δ 114-160 ppm range), with the carbon directly attached to the oxygen appearing most downfield due to deshielding effects. rsc.orgresearchgate.net

Table 1: Predicted NMR Data for the 4-methoxyphenyl (B3050149) moiety in this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to -OCH₃) | Doublet, ~6.9 | ~114 |

| Aromatic CH (meta to -OCH₃) | Doublet, ~7.6 | ~128 |

| Methoxy (-OCH₃) Protons | Singlet, ~3.8 | - |

| Methoxy (-OCH₃) Carbon | - | ~55 |

| Aromatic C (ipso to -OCH₃) | - | ~160 |

Note: Predicted values are based on data from analogous compounds and general NMR principles. rsc.orgresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of chemical species that have one or more unpaired electrons, such as free radicals. nih.govlibretexts.org Diazo compounds can serve as precursors to radical intermediates under certain conditions, such as thermal or photochemical decomposition.

Should the decomposition of this compound proceed through a radical pathway, ESR would be the definitive method to detect and identify these transient species. libretexts.org The technique relies on the interaction of the unpaired electron's magnetic moment with an external magnetic field. ethernet.edu.et The resulting ESR spectrum can provide detailed information about the structure of the radical through the analysis of hyperfine splittings, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H or ¹⁴N). libretexts.orgresearchgate.net The sensitivity of ESR is exceptionally high, allowing for the detection of radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org

Advanced Surface Characterization Techniques

When this compound is used to modify surfaces, a suite of advanced characterization techniques is employed to analyze the resulting interface.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. asu.educardiff.ac.uk If a surface is functionalized with this compound, XPS analysis would confirm the presence of the compound and provide insight into its binding. nih.gov

The analysis would involve irradiating the surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. asu.edu The resulting spectrum would show peaks corresponding to the core-level electrons of each element present.

Table 2: Expected Elemental and Chemical State Information from XPS Analysis

| Element | Core Level | Expected Information |

|---|---|---|

| Carbon | C 1s | Identification of C-C/C-H (aromatic), C-O (methoxy), and C-N bonds. |

| Nitrogen | N 1s | A characteristic peak confirming the presence of the diazo (-N=N-) group. |

| Oxygen | O 1s | Signals from the methoxy (-OCH₃) and sulfonate (-SO₃⁻) groups. |

| Sulfur | S 2p | A peak at a binding energy characteristic of the +6 oxidation state in the sulfonate group. |

High-resolution scans of the N 1s and S 2p regions would be particularly valuable for confirming the integrity of the diazosulfonate functional group on the surface. nih.govbeilstein-journals.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a surface on the nanometer scale. researchgate.netnih.gov It is used to visualize the surface morphology after modification with this compound.

By scanning a sharp tip over the surface, AFM can map out surface features, allowing for the characterization of thin films or self-assembled monolayers. chemrxiv.org The technique can reveal whether the compound forms a uniform, complete layer or aggregates into domains. researchgate.net Furthermore, AFM can quantify key surface parameters such as roughness, which is critical for understanding how the chemical modification has altered the physical nature of the substrate. chemrxiv.org

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and optical constants (refractive index and extinction coefficient). mdpi.comipfdd.de This method is ideal for characterizing films of this compound deposited on a substrate. nih.gov

Ellipsometry works by measuring the change in the polarization state of light upon reflection from a sample surface. ipfdd.de The measured parameters, Psi (Ψ) and Delta (Δ), are then fitted to a model to extract the film's properties. nih.govresearchgate.net This technique is highly accurate for measuring film thicknesses from a few angstroms to several micrometers. researchgate.net For a layer of this compound, ellipsometry would provide a precise measurement of its thickness, uniformity, and its refractive index, which is related to the material's electronic structure. researchgate.net

Electrochemical Methods in Mechanistic Studies

Electrochemical methods are powerful tools for elucidating the reaction mechanisms of various chemical compounds. Techniques such as cyclic voltammetry, polarography, and controlled potential electrolysis can provide valuable insights into redox processes, reaction intermediates, and the kinetics of electron transfer. However, a comprehensive search of scientific literature reveals a notable absence of specific studies on the electrochemical behavior of this compound.

While the electrochemistry of related classes of compounds, such as aryl diazonium salts and sulfonates, has been investigated, direct electrochemical data for this compound is not available in the reviewed literature. Studies on aryl diazonium salts, for instance, have detailed their reduction mechanisms, which typically involve the formation of aryl radicals. These radicals are highly reactive species that can subsequently engage in a variety of reactions, including abstraction of hydrogen atoms or covalent modification of electrode surfaces.

Similarly, the electrochemical properties of various sodium sulfonate salts have been explored in different contexts, often focusing on their behavior as electrolytes or their involvement in electrochemical synthesis. For example, the electrochemical behavior of sodium 4′,7-dimethoxy-3′-isoflavone sulfonate has been investigated, revealing reduction waves corresponding to the carbonyl group. However, the diazosulfonate functional group in this compound would be expected to exhibit distinct redox characteristics.

The lack of specific electrochemical data for this compound means that a detailed mechanistic elucidation based on experimental electrochemical findings cannot be provided at this time. Further research, including cyclic voltammetry and other electrochemical techniques, would be necessary to characterize the redox properties of this compound and to understand its reaction pathways from an electrochemical perspective. Such studies would need to determine the reduction and oxidation potentials, the number of electrons transferred in the redox processes, and the nature of any resulting intermediates and final products. Without such dedicated experimental investigation, any discussion of its electrochemical behavior would be purely speculative.

Applications in Advanced Organic Synthesis and Materials Science

Polymer Chemistry and Functional Materials Design

The incorporation of diazosulfonate moieties into polymer structures is a key strategy for designing functional and smart materials. These groups can be introduced as side chains, integrated into the polymer backbone as monomers, or used as cross-linking agents, enabling a wide range of applications from photo-patternable films to stimuli-responsive hydrogels.

Incorporation into Polymeric Architectures as Side Chains or Monomers

The functionalization of polymers with aryldiazosulfonates, such as sodium 4-methoxyphenyldiazosulfonate, can be achieved through the copolymerization of a monomer bearing the diazosulfonate group or by the post-polymerization modification of a pre-existing polymer. This incorporation transforms the polymer into a photoactive material. Upon exposure to UV light, the diazosulfonate group can undergo photodecomposition, leading to the formation of highly reactive species that can induce further chemical transformations.

For instance, polymers with diazosulfonate side chains can be designed to have tunable solubility. In its native state, the ionic sulfonate group can render the polymer water-soluble. Upon UV irradiation, the cleavage of the diazosulfonate can lead to a change in the polarity of the side chain, potentially altering the polymer's solubility and allowing for its use in photoresist technologies.

Photoactive Components in Polymeric Systems for Structured Surfaces

The photoactivity of this compound is a central feature for its application in creating structured surfaces. When a thin film of a polymer containing this compound is exposed to a patterned light source (e.g., through a photomask), the irradiated areas undergo a chemical change, while the masked areas remain unchanged. This differential chemical reactivity can be exploited to create topographical or chemical patterns on the surface.

This process is fundamental to photolithography, a key technique in the microelectronics industry for fabricating integrated circuits. In this context, polymers containing diazosulfonate moieties can act as either positive or negative photoresists. In a positive resist, the exposed regions become more soluble and are washed away during development, while in a negative resist, the exposed regions become less soluble and remain.

| Parameter | Description | Relevance to Structured Surfaces |

| Wavelength of Activation | The specific wavelength of UV light that initiates the photochemical reaction of the diazosulfonate group. | Determines the appropriate light source (e.g., i-line, g-line mercury lamps) for patterning. |

| Photodecomposition Products | The chemical species formed upon irradiation of the diazosulfonate. | These products dictate the subsequent chemical changes, such as cross-linking or changes in solubility. |

| Quantum Yield | The efficiency of the photochemical process (number of reacted molecules per photon absorbed). | A higher quantum yield leads to a more sensitive photoresist, requiring lower exposure doses. |

Role as Cross-linking Agents in Polymer Matrixes

Upon photolysis, aryldiazosulfonates can generate reactive intermediates that are capable of forming covalent bonds with polymer chains. This property allows them to function as photo-activated cross-linking agents. When a polymer matrix containing this compound is irradiated, the resulting cross-links create a three-dimensional network structure. This process can significantly alter the mechanical and thermal properties of the polymer, for instance, by increasing its modulus, thermal stability, and solvent resistance.

This photo-cross-linking capability is particularly valuable in applications requiring the spatial control of material properties. For example, it can be used to create hydrogels with defined patterns of stiffness, which is of interest in tissue engineering for directing cell behavior.

Chemical Patterning and Surface Modification

The ability to control the chemical composition of a surface with high spatial resolution is crucial for a wide range of applications, from biosensors to microfluidic devices. This compound and related compounds offer a versatile platform for achieving such chemical patterning.

Development of Micro- and Nanopatterning Techniques

The photochemical reactivity of diazosulfonates can be harnessed to develop advanced micro- and nanopatterning techniques. By immobilizing a layer of a diazosulfonate-containing polymer or self-assembled monolayer on a substrate, and then exposing it to a patterned light source, a chemical pattern can be generated on the surface. The irradiated areas, having undergone a chemical transformation, will present different chemical functionalities compared to the non-irradiated areas.

This chemical contrast can be used to direct the subsequent assembly of other molecules or materials. For example, a surface can be patterned with regions of different wettability (hydrophilic vs. hydrophobic), which can be used to control the flow of liquids in microfluidic channels or to direct the self-assembly of block copolymers.

| Patterning Technique | Principle of Operation | Achievable Resolution |

| Photolithography | Patterned UV light exposure through a mask to induce chemical changes in a photosensitive layer. | Micrometer to sub-micrometer |

| Interference Lithography | The interference pattern of two or more coherent laser beams is used to create periodic patterns. | Nanometer |

| Direct Laser Writing | A focused laser beam is scanned across the surface to "write" the desired pattern. | Micrometer to nanometer |

Site-Specific Deposition of Nanoparticles and Biomolecules

A chemically patterned surface, created using the methods described above, can serve as a template for the site-specific deposition of nanoparticles and biomolecules. By carefully designing the surface chemistry, one can create regions that selectively bind to specific materials.

For example, a surface could be patterned with areas that are functionalized with a particular chemical group that has a high affinity for a specific type of nanoparticle. When the surface is exposed to a colloidal solution of these nanoparticles, they will preferentially adhere to the functionalized regions, resulting in a patterned array of nanoparticles.

Similarly, biomolecules such as DNA, proteins, or peptides can be immobilized in a patterned fashion. This is of great interest for the development of biosensors, where the precise positioning of biorecognition elements is essential for the device's performance. The ability to create such patterned surfaces using photoactive compounds like this compound opens up new possibilities for the fabrication of complex and highly functional bio-interfaces.

Precursors for Reactive Intermediates in Organic Transformations

The diazosulfonate functional group is a stable precursor that can be readily converted into a more reactive diazonium salt. This diazonium salt is central to its role in organic synthesis, acting as a source for aryl radicals and cations under various reaction conditions.

This compound is a convenient starting material for generating the 4-methoxyphenyl (B3050149) radical. The process typically involves the conversion of the diazosulfonate to the corresponding diazonium salt, which can then undergo a one-electron reduction to yield the aryl radical, with the loss of stable dinitrogen gas. This transformation is highly favorable and serves as the driving force for the reaction.

Aryl radicals are pivotal reactive intermediates in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The generation of the 4-methoxyphenyl radical from its diazonium precursor can be initiated through several methods, including:

Photoredox Catalysis: Using visible light and a suitable photocatalyst, a single electron transfer (SET) to the diazonium salt can trigger the release of N₂ and formation of the aryl radical.

Chemical Reductants: Stoichiometric transition metal reductants or other chemical reducing agents can also effect the same transformation. acs.org

Electrochemical Reduction: Applying a reduction potential at an electrode surface can generate aryl radicals, which can then react with the electrode or other species in solution. nih.gov

Once generated, the electrophilic 4-methoxyphenyl radical readily participates in arylation reactions, adding to electron-rich systems like alkenes or heteroaromatics. acs.org These reactions often proceed at room temperature and exhibit high functional group tolerance, making them a powerful tool in synthetic chemistry. nih.gov

| Method | Initiator/Catalyst | Key Features |

|---|---|---|

| Photoredox Catalysis | Visible Light, Photocatalyst (e.g., Ru(bpy)₃²⁺, Eosin Y) | Mild reaction conditions, high efficiency. acs.org |

| Chemical Reduction | Transition Metals, Reagents like TEMPONa | Stoichiometric or catalytic, versatile. acs.org |

| Electrochemical Methods | Applied Electrical Potential | Avoids chemical reagents, useful for surface modification. nih.gov |

The reactive species generated from this compound—the 4-methoxyphenyl radical or cation—is inherently electrophilic. This electrophilicity dictates its role in substitution reactions. It will readily attack electron-rich (nucleophilic) aromatic rings in a process known as electrophilic aromatic substitution.

Conversely, the 4-methoxyphenyl ring itself is a poor substrate for nucleophilic aromatic substitution (SNAr). SNAr reactions require the aromatic ring to be electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (like -NO₂). nih.govnih.gov The methoxy (B1213986) (-OCH₃) group on the phenyl ring is a strong electron-donating group, which enriches the ring with electron density, thereby deactivating it towards attack by nucleophiles. Therefore, the primary utility of this compound in substitution reactions is as a source of an electrophilic arylating agent, not as a substrate for nucleophilic attack.

It is crucial to distinguish this compound from the diazo compounds that are the direct precursors for carbenes. Metal-catalyzed carbene C-H insertion is a powerful method for C-C bond formation, but it requires a metal carbene intermediate. rsc.orgmdpi.com These intermediates are typically generated in situ from diazo compounds with the general structure R₂C=N₂ (e.g., ethyl diazoacetate). rsc.org

This compound (Ar-N=N-SO₃Na) does not possess the necessary structure to directly form a carbene upon reaction with a metal catalyst. However, the broader family of aromatic diazo compounds includes species like 4-methoxyphenyldiazomethane, which would be a suitable precursor for generating a 4-methoxyphenyl-substituted carbene. This carbene could then participate in transition-metal-catalyzed C-H insertion reactions. mdpi.com Therefore, while the diazosulfonate itself is not a direct participant, it belongs to the class of organonitrogen compounds from which related, carbene-generating diazo precursors can be synthesized.

Analytical Probes and Sensor Development

A significant application of aryl diazonium salts, readily prepared from precursors like this compound, is in the covalent modification of surfaces for the development of analytical probes and sensors. nih.govnih.gov This process, often achieved through electrochemical reduction, is known as electrografting. nih.gov

The mechanism involves the electrochemical generation of aryl radicals directly at an electrode surface (e.g., glassy carbon, gold, silicon). nih.govmdpi.com These highly reactive radicals immediately form a covalent bond with the surface, resulting in a robust and stable organic layer. mdpi.comnih.gov This stability is a key advantage over other modification techniques like self-assembled monolayers. nih.gov

The 4-methoxyphenyl group, once grafted onto a sensor surface, can serve several purposes:

As a stable platform: It creates a well-defined organic layer to which other molecules, such as enzymes, antibodies, or DNA probes, can be attached. rsc.orgmdpi.com

To alter surface properties: The grafted layer can change the hydrophobicity, conductivity, or anti-fouling properties of the sensor. acs.org

As an active component: The electronic properties of the methoxy-substituted aryl group can directly participate in the sensing mechanism.

This surface modification technique is a versatile platform for constructing a wide array of electrochemical biosensors for detecting analytes ranging from small molecules to large biomolecules like proteins and nucleic acids. nih.govmdpi.com

| Component | Description | Role in Sensor |

|---|---|---|

| Substrate | Conductive or semiconductive material (e.g., Gold, Glassy Carbon, Silicon). mdpi.com | The base electrode or transducer surface. |

| Grafting Method | Electrografting via electrochemical reduction of the diazonium salt. nih.gov | Forms a stable, covalently bonded organic layer on the substrate. nih.gov |

| Functional Layer | The 4-methoxyphenyl layer derived from the diazonium salt. | Provides a stable interface for further functionalization. rsc.org |

| Bioreceptor | Enzymes, antibodies, aptamers, or DNA probes attached to the functional layer. nih.govmdpi.com | Provides specificity for binding the target analyte. |

Future Research Directions and Emerging Trends in Sodium 4 Methoxyphenyldiazosulfonate Chemistry

Novel Synthetic Strategies for Diversified Aryldiazosulfonates

The traditional synthesis of aryldiazosulfonates involves the reaction of aryldiazonium salts with sulfites. google.com While effective, there is a growing interest in developing more versatile and efficient synthetic routes to access a wider range of functionalized aryldiazosulfonates. Future research is likely to focus on one-pot syntheses directly from anilines, bypassing the need to isolate the often unstable diazonium salt intermediates. researchgate.netnih.govfrontiersin.orgresearchgate.net Such methods would offer improved safety and procedural simplicity.

Moreover, the application of modern synthetic techniques such as photocatalysis and metal-free coupling reactions holds considerable promise. researchgate.net These approaches could enable the introduction of diverse substituents onto the aromatic ring, leading to a library of aryldiazosulfonates with tailored electronic and steric properties. The development of synthetic protocols that are tolerant of a broad range of functional groups will be crucial for expanding the scope of these compounds in various applications.

Table 1: Comparison of Synthetic Strategies for Aryldiazosulfonates

| Synthetic Strategy | Precursors | Key Features | Potential Advantages |

| Traditional Method | Aryldiazonium salts, Sulfites | Two-step process | Well-established |

| One-Pot Synthesis | Anilines, Nitrites, Sulfites | Single reaction vessel | Increased efficiency and safety |

| Photocatalysis | Functionalized anilines, Sulfite (B76179) source | Light-mediated reaction | Mild conditions, high functional group tolerance |

| Metal-Free Coupling | Aryl precursors, Sulfonylating agents | Avoidance of transition metals | Reduced cost and toxicity |

Exploration of New Reactivity Modes and Catalytic Applications

Recent studies have revealed the dual reactivity of aryldiazosulfonates, which can undergo both heterolytic and homolytic cleavage of the N–S bond depending on the reaction conditions. This opens up new avenues for their application in organic synthesis. The controlled generation of either aryl cations or aryl radicals from the same precursor is a powerful tool for synthetic chemists.

A particularly promising area of future research is the use of aryldiazosulfonates as photoinitiators in radical polymerization. rsc.org Arylazo sulfones, which are structurally similar, have been shown to be effective visible-light photoinitiators, capable of polymerizing a variety of monomers. rsc.org Investigating the potential of sodium 4-methoxyphenyldiazosulfonate and its derivatives in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could lead to the development of novel materials with well-defined architectures. researchgate.netmdpi.comyoutube.comcmu.eduresearchgate.netethernet.edu.et Furthermore, the exploration of these compounds as catalysts or reagents in other organic transformations is an area ripe for discovery.

Development of Advanced Materials with Tailored Photoreactivity and Functionality

The photoreactive nature of aryldiazosulfonates makes them attractive building blocks for the creation of advanced materials. A key area of future development will be their incorporation into photoresists for microlithography. mdpi.comsemanticscholar.orgmdpi.com The ability of these compounds to generate reactive species upon exposure to light could be harnessed to create high-resolution patterns for the fabrication of microelectronic devices.

Another exciting prospect is the use of aryldiazosulfonate-containing polymers in holographic data storage. nih.govrsc.orgresearchgate.netresearchgate.net The photo-induced changes in the refractive index of these materials could be utilized to store large amounts of data in a three-dimensional format. Research in this area will likely focus on optimizing the photosensitivity, stability, and dynamic range of these materials. The development of polymers with tailored photoreactive properties will be essential for realizing the full potential of aryldiazosulfonates in these high-tech applications.

Interdisciplinary Applications in Nanoscience and Optoelectronics

The intersection of aryldiazosulfonate chemistry with nanoscience and optoelectronics presents a wealth of opportunities for future research. The functionalization of nanoparticles with this compound could impart novel properties to these materials. nih.govresearchgate.net For instance, the attachment of this compound to gold nanoparticles or quantum dots could be used to modulate their optical and electronic properties, or to serve as a platform for further chemical modifications. nih.govnih.govrsc.orgmdpi.comstrath.ac.ukresearchgate.netucc.ieresearchgate.net

In the field of optoelectronics, the potential to create thin films and monolayers of aryldiazosulfonates on semiconductor surfaces is an intriguing avenue of exploration. Such modified surfaces could find applications in sensors, light-emitting diodes (LEDs), and other electronic devices. The ability of the diazosulfonate group to generate reactive species upon stimulation could be used to create responsive materials that change their properties in response to external stimuli.

Mechanistic Insights through Advanced Spectroscopic and Computational Integration

A deeper understanding of the fundamental photochemical and thermal decomposition pathways of this compound is crucial for its rational application. Future research will increasingly rely on the integration of advanced spectroscopic techniques with high-level computational methods to unravel the intricate details of its reactivity.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, will be instrumental in directly observing the short-lived intermediates, like aryl radicals and cations, that are formed upon photolysis. By combining these experimental data with density functional theory (DFT) and other computational models, it will be possible to map out the potential energy surfaces of the reactions and to understand the factors that govern the cleavage of the N–S bond. nih.govnih.govresearchgate.net This synergistic approach will not only provide fundamental insights into the reactivity of aryldiazosulfonates but will also guide the design of new compounds with enhanced performance in their target applications.

Q & A

Q. What strategies address conflicting data on the compound’s reactivity in heterogeneous catalysis?

Q. How to design scalable protocols for this compound without compromising reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.